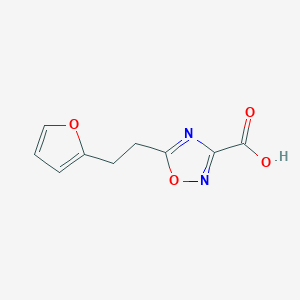
Undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecane-2,4-dione is a chemical compound with a unique structure that includes a spirocyclic framework This compound is part of the broader class of spiro compounds, which are characterized by a single atom that is shared by two rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of undecane-2,4-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of monosubstituted benzenamine with 1,5-dioxaspiro[5.5]this compound in an ethanol solution of trimethoxymethane . The reaction is carried out at reflux temperature for a specified duration, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Undecane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the dione functional groups, which are highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new spirocyclic compounds with various functional groups.
Scientific Research Applications
Undecane-2,4-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique structure makes it valuable in the study of spirocyclic compounds and their properties.
In biology and medicine, this compound derivatives have shown potential as antifungal, insecticidal, and antitumor agents . These compounds are also being investigated for their use as herbicides with low toxicity to microorganisms .
In industry, this compound is used in the development of optical materials and catalysts . Its ability to form stable spirocyclic structures makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of the dione functional groups allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, resulting in the observed biological activities.
The molecular targets of this compound and its derivatives include enzymes and receptors involved in key biological processes. For example, its antifungal activity may be attributed to the inhibition of fungal enzymes, while its antitumor effects could be due to the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Undecane-2,4-dione can be compared with other spirocyclic compounds, such as 1,5-dioxaspiro[5.5]this compound and its derivatives . These compounds share similar structural features but differ in their functional groups and reactivity.
Similar Compounds:- 1,5-Dioxaspiro[5.5]this compound
- 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]this compound
- 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]this compound
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which distinguishes it from other similar compounds. Its ability to form stable spirocyclic structures with diverse functional groups makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
25826-10-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
undecane-2,4-dione |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-11(13)9-10(2)12/h3-9H2,1-2H3 |
InChI Key |
PZMFITAWSPYPDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)






![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)


![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)
![Benzyl [3,3-bis(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B15301314.png)
